5-Methylisocytidine

Expanded genetic alphabet Branched DNA diagnostics Orthogonal base pairing

5-Methylisocytidine (CAS 159639-80-2) is the canonical ribonucleoside partner for isoguanosine in AEGIS expanded genetic systems. Its orthogonal acceptor–acceptor–donor Watson-Crick face ensures exclusive isoC:isoG pairing without cross-talk to natural A, T, G, C bases. The free 2′-OH enables regioselective 2′-O-alkylation (methyl, propargyl) for modulating duplex stability and click chemistry crosslinking—capabilities absent in the 2′-deoxy congener (CAS 19316-88-2). Clinically validated in FDA-cleared Versant bDNA assays, this compound delivers diagnostic-grade specificity for multiplex detection and XNA engineering.

Molecular Formula C10H15N3O5
Molecular Weight 257.246
CAS No. 159639-80-2
Cat. No. B595430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisocytidine
CAS159639-80-2
Molecular FormulaC10H15N3O5
Molecular Weight257.246
Structural Identifiers
SMILESCC1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H15N3O5/c1-4-2-13(10(11)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1
InChIKeyJUFWRFOUTDSMSO-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylisocytidine (CAS 159639-80-2): Orthogonal Ribonucleoside for Expanded Genetic Systems and Diagnostic Probe Design


5-Methylisocytidine (CAS 159639-80-2; molecular formula C₁₀H₁₅N₃O₅; MW 257.24 g/mol) is a synthetic ribonucleoside belonging to the isocytidine family of non-natural nucleoside analogs . It features a 5-methyl group on the isocytosine base, which predominantly adopts the 2-amino-4-oxo tautomeric form, presenting an 'acceptor–acceptor–donor' hydrogen-bonding pattern on the Watson-Crick face that is orthogonal to the 'donor–acceptor–acceptor' pattern of natural cytidine . This fundamental difference enables 5-methylisocytidine to form specific, stable base pairs with isoguanosine (isoG) without cross-pairing to natural nucleobases—a property exploited in FDA-cleared branched DNA diagnostic platforms . Unlike the more commonly referenced 2′-deoxy congener (CAS 19316-88-2), the ribonucleoside form bears a free 2′-OH group, making it the essential precursor for 2′-O-alkylated analogs used in antisense and siRNA applications .

Why 5-Methylisocytidine Cannot Be Replaced by Cytidine, Isocytidine, or 5-Methylcytidine in Engineered Nucleic Acid Systems


Substituting 5-methylisocytidine with natural cytidine or 5-methylcytidine in an expanded genetic system collapses the entire orthogonal base-pairing logic: cytidine pairs with guanosine (donor–acceptor–acceptor pattern), whereas 5-methylisocytidine is designed to pair exclusively with isoguanosine (acceptor–acceptor–donor pattern) . Replacement with unmethylated isocytidine sacrifices the ~0.5–1.0 kcal/mol of additional duplex stabilization conferred by the 5-methyl group through enhanced base stacking and favorable methyl/backbone hydrophobic contacts . Using the more common 2′-deoxy-5-methylisocytidine (CAS 19316-88-2) in place of the ribonucleoside precludes downstream 2′-O-alkylation or ribose-dependent enzymatic recognition . Furthermore, the chemical instability of 2′-deoxy-5-methylisocytidine—documented at ~0.5% hydrolytic deamination per residue under routine solid-phase synthesis conditions—means that procurement specifications for purity and protecting-group strategy are non-interchangeable across vendors and analogs .

Quantitative Differentiation Evidence: 5-Methylisocytidine vs. Closest Analogs and In-Class Alternatives


Orthogonal Base-Pairing Specificity vs. Natural Cytidine: Foundation of FDA-Cleared Branched DNA Diagnostics

The 5-methylisocytidine nucleobase (isoC) pairs specifically with isoguanosine (isoG) via a unique acceptor–acceptor–donor hydrogen-bonding pattern, with no detectable cross-pairing to natural guanosine (donor–acceptor–acceptor). This orthogonality has been quantified in hybridization assays and exploited commercially: the Siemens Versant branched DNA assays—which received FDA clearance in 2003 and 2004—use the isoC:isoG pair as signal-amplification modules to achieve high-sensitivity quantification of HIV, HBV, and HCV viral loads in complex biological media, serving approximately 400,000 patients annually . By contrast, natural cytidine (or 5-methylcytidine) cannot achieve this orthogonal discrimination because its hydrogen-bonding pattern is fully complementary to natural guanosine, leading to unacceptable cross-hybridization in multiplexed formats .

Expanded genetic alphabet Branched DNA diagnostics Orthogonal base pairing AEGIS

5-Methyl Group Stabilizes the iC·G Base Pair Relative to Unmethylated Isocytidine in Parallel-Stranded DNA

In a systematic study of parallel-stranded oligonucleotide duplexes, Seela and He (2000) directly compared duplexes built with 5-methylisocytidine derivatives against those containing unmethylated isocytidine. The 5-Me derivatives consistently yielded more stable duplexes through hydrophobic methyl/backbone contacts and enhanced stacking interactions, a stabilization pattern also observed with the thymidine (5-Me-dU) vs. deoxyuridine comparison . The Horn et al. (1995) study further established that the 5-methyl-isocytidine/isoguanosine base pair is isoenergetic with the canonical cytidine/guanosine pair and that each unnatural base can effectively discriminate mismatches—a property not demonstrated for unmethylated isocytidine .

Parallel-stranded DNA Base-pair stabilization Methyl group contribution Nucleic acid thermodynamics

Solid-Phase Coupling Efficiency >99% with Proper N,N-Diisobutylformamidine Protection

Jurczyk et al. (1998) demonstrated that the N,N-diisobutylformamidine-protected 2′-deoxy-5-methylisocytidine phosphoramidite (compound 1c) can incorporate multiple consecutive residues during standard automated DNA synthesis with a coupling efficiency exceeding 99%, as measured by dimethoxytrityl cation release . This is substantially superior to the same nucleoside protected with N-benzoyl groups, which gave lower and less reliable coupling yields . The same study highlighted that extending coupling times to ≥600 seconds was necessary for the partner nucleoside 2′-deoxyisoguanosine, but not for the optimized 5-methylisocytidine building block—indicating that correct protecting-group selection directly determines synthesis feasibility for oligonucleotides containing this modified nucleoside .

Phosphoramidite chemistry Oligonucleotide synthesis Protecting group strategy Coupling efficiency

Quantified Hydrolytic Deamination During Oligonucleotide Synthesis vs. Chemically Stable C-Glycoside Analog

Wang et al. (2002) quantified the hydrolytic deamination of 2′-deoxy-5-methylisocytidine residues during routine oligonucleotide synthesis and deprotection at ~0.5% per residue . While significant depyrimidination (glycosylic bond cleavage) was not observed under standard alkaline deprotection—contrary to earlier model studies—the cumulative ~0.5% conversion to thymidine per incorporated residue creates an inherent purity ceiling for long oligonucleotides . Kim et al. (2009) subsequently developed the C-glycoside analog 2′-deoxy-1-methylpseudocytidine, which eliminates this deamination pathway entirely and contributes duplex stability comparable to a standard dC:dG pair . This directly motivates the procurement of the ribonucleoside form (5-methylisocytidine) for applications where 2′-O-alkylation (which enhances stability, as shown by Jana et al., 2016) or RNA-level incorporation is planned, rather than accepting the degradation-prone deoxy form .

Chemical stability Depyrimidination Hydrolytic deamination Solid-phase degradation

5-Methyl Group Remarkably Improves Triphosphate Stability Relative to Unmethylated 2′-Deoxyisocytidine Triphosphate

Jurczyk et al. (1999) reported the synthesis of the 5′-triphosphates of both 2′-deoxyisoguanosine (p³isoGd) and 2′-deoxy-5-methylisocytidine (p³me⁵isoCd). The introduction of the methyl group at the 5-position of 2′-deoxyisocytidine 'remarkably improved the stability of the triphosphate' compared to the unmethylated counterpart . Enzymatic incorporation assays confirmed that the stabilized triphosphate is efficiently inserted opposite isoguanosine in a template oligonucleotide by DNA polymerases . This finding parallels the 5-methyl stabilization observed at the duplex level (Evidence Item 2) and extends the differential advantage of the 5-methyl modification to the nucleotide triphosphate form required for polymerase-based applications.

Triphosphate stability Enzymatic incorporation Expanded genetic alphabet Nucleotide prodrug

5-Methylisocytidine Serves as the Direct Alkylation Substrate for 2′-O-Propargyl and 2′-O-Methyl Derivatives with Distinct Duplex Stability Profiles

Jana et al. (2016) demonstrated that 5-methylisocytidine (1d)—the ribonucleoside with CAS 159639-80-2—is the direct starting material for regioselective 2′-O-alkylation. Treatment with propargyl bromide under phase-transfer conditions yields 2′-O-propargyl-5-methylisocytidine (compound 4), while an alternative route via tosylation/anhydro nucleoside formation yields the 2′-O-methyl derivative (compound 3) . Critically, these modifications produce divergent duplex stability: in parallel-stranded DNA, 2′-O-alkylation destabilizes duplexes, whereas in antiparallel DNA this effect is attenuated . The propargylated derivative additionally enables interstrand cross-linking via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) . This differential stability profile cannot be accessed from the 2′-deoxy congener (which lacks the 2′-OH handle) or from unmethylated isocytidine (weaker base-pairing).

2′-O-Alkylation Antisense modification Click chemistry siRNA stabilization

Evidence-Backed Application Scenarios for 5-Methylisocytidine (CAS 159639-80-2) Selection in Research and Industrial Settings


Expanded Genetic Alphabet (AEGIS) Research Requiring Orthogonal Base-Pairing Specificity

5-Methylisocytidine is the canonical partner for isoguanosine in AEGIS (Artificially Expanded Genetic Information System) research. Its orthogonal hydrogen-bonding pattern (acceptor–acceptor–donor) enables the construction of six-letter DNA/RNA systems without cross-talk to natural A, T, G, C bases . This property has been validated in polymerase replication , RecA-mediated strand exchange at rates comparable to natural DNA , and branched DNA signal amplification assays detecting nucleic acid targets below 100 molecules/mL . Research groups expanding the genetic code or developing xenonucleic acid (XNA) systems should procure the ribonucleoside form for maximum synthetic flexibility, including 2′-O-modification as demonstrated by Jana et al. (2016) .

Synthesis of 2′-O-Alkylated Antisense Oligonucleotides and siRNA with Tunable Stability and Click-Chemistry Handles

The free 2′-OH group of 5-methylisocytidine (CAS 159639-80-2) is the essential functional handle for regioselective 2′-O-methylation or 2′-O-propargylation, yielding nucleoside analogs that modulate duplex stability in a strand-orientation-dependent manner . The propargylated derivative enables interstrand or terminal cross-linking via Cu(I)-catalyzed click chemistry with bifunctional azides—a capability not achievable from the 2′-deoxy congener . This application scenario is directly supported by the quantitative evidence that 2′-O-alkylation stabilizes antiparallel duplexes while destabilizing parallel duplexes, allowing context-dependent fine-tuning of hybridization thermodynamics .

Clinical Diagnostic Probe Development Using the isoC:isoG Orthogonal Pair for Multiplexed Pathogen Detection

The clinical validation of the isoC:isoG orthogonal base pair in FDA-cleared Versant branched DNA assays for HIV, HBV, and HCV viral load quantification—serving ~400,000 patients annually—establishes the diagnostic-grade reliability of this nucleoside system . 5-Methylisocytidine (as the nucleobase source) enables the design of signal-amplification probes that do not cross-hybridize with human genomic DNA or common commensal/viral nucleic acids, dramatically reducing background in multiplexed formats . Diagnostic developers should prioritize this compound over natural cytidine analogs when low-noise, high-sensitivity multiplex detection is required, noting that the chemical instability of the 2′-deoxy form (~0.5% deamination/residue) must be managed through proper protecting-group strategy or use of the ribonucleoside for modified backbones .

RNA Biochemistry Studies Employing Isoenergetic Wobble Base-Pair Substitutions for Structure-Function Analysis

Strobel et al. (1994) established that the 2,6-diaminopurine riboside·5-methylisocytidine (DAP·MeiC) wobble pair is isoenergetic with the natural G·U wobble pair in RNA duplexes, providing an invaluable biochemical tool to dissect individual functional group contributions in RNA tertiary folding and RNA–protein interactions . Because DAP·MeiC presents different functional groups in the major and minor grooves compared to G·U while maintaining identical thermodynamic stability, researchers can unambiguously attribute binding or catalytic effects to specific chemical moieties . Procurement of 5-methylisocytidine (ribonucleoside form) is essential for synthesizing oligoribonucleotides bearing the MeiC modification for these structure-function studies.

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